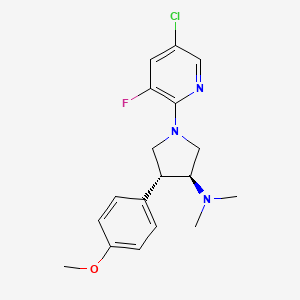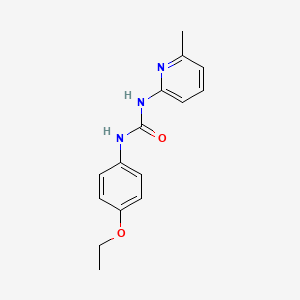
2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile (known as A-85380) is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). This chemical compound has been widely studied for its potential use in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
A-85380 acts as an agonist for the α4β2 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile, which is widely expressed in the brain and plays a key role in cognitive function, motor function, and addiction. Activation of the α4β2 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile by A-85380 leads to the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in the regulation of neuronal activity and behavior.
Biochemical and Physiological Effects:
A-85380 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of inflammation and oxidative stress. These effects are thought to underlie the therapeutic potential of A-85380 in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using A-85380 in lab experiments is its high selectivity and potency for the α4β2 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile, which allows for precise modulation of neuronal activity. However, the main limitation of using A-85380 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on A-85380, including the development of more potent and selective analogs, the optimization of pharmacokinetic properties, and the evaluation of its therapeutic potential in clinical trials. Additionally, the role of the α4β2 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile in various neurological and psychiatric disorders needs to be further elucidated to fully understand the therapeutic potential of A-85380.
Méthodes De Synthèse
The synthesis of A-85380 involves several steps, including the reaction of 2-methoxybenzaldehyde with isobutylamine to form the corresponding imine, which is then reduced with sodium borohydride to give 2-amino-6-isobutyl-4-(2-methoxyphenyl)pyridine. This intermediate is then reacted with cyanogen bromide to form the nitrile derivative, which is subsequently reduced with lithium aluminum hydride to yield A-85380.
Applications De Recherche Scientifique
A-85380 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In Alzheimer's disease, A-85380 has been shown to improve cognitive function and reduce amyloid-beta levels in animal models. In Parkinson's disease, A-85380 has been shown to improve motor function and reduce dopaminergic neuron loss in animal models. In schizophrenia, A-85380 has been shown to improve cognitive function and reduce positive symptoms in animal models. In addiction, A-85380 has been shown to reduce nicotine self-administration in animal models.
Propriétés
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11(2)8-12-9-14(15(10-18)17(19)20-12)13-6-4-5-7-16(13)21-3/h4-7,9,11H,8H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWFWFBFEXFSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2-methoxyphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)


![1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5685265.png)




![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)

